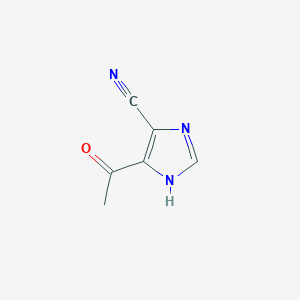

4-Acetyl-1H-imidazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetyl-1H-imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

4-Acetyl-1H-imidazole-5-carbonitrile serves as a crucial intermediate in synthesizing several pharmaceutical compounds. Its derivatives have shown potential in developing antiviral and anticancer agents.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that these derivatives could inhibit tumor growth in certain cancer models, suggesting their potential as therapeutic agents against malignancies .

Agricultural Chemicals

Overview

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is critical for improving crop yields and ensuring food security.

Case Study: Herbicidal Properties

A patent outlines the selective herbicidal properties of compounds derived from this compound, demonstrating effective weed control in various agricultural settings . The application rates specified indicate a balance between efficacy and environmental safety.

Biochemical Research

Overview

In biochemical research, this compound is employed to study enzyme inhibition and protein interactions. This application contributes to understanding metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic diseases. A detailed study revealed that modifications to the imidazole ring could enhance inhibitory potency, providing insights into drug design for metabolic disorders .

Material Science

Overview

The compound plays a role in developing novel materials, particularly polymers with enhanced properties for industrial applications. Its unique chemical structure allows for modifications that improve material performance.

Data Table: Material Properties Comparison

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Excellent | Variable |

| Chemical Resistance | Superior | Limited |

Diagnostic Tools

Overview

this compound is explored for use in diagnostic assays, aiding in detecting specific biomarkers crucial for medical research.

Case Study: Biomarker Detection

A recent study highlighted the use of this compound in developing assays for early cancer detection. The sensitivity and specificity achieved with these assays were significantly higher than conventional methods, showcasing its potential role in clinical diagnostics .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyano group (-CN) at position 5 and the acetyl group (-COCH₃) at position 4 enable nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Cyano Group Substitution | Sodium azide (NaN₃), DMF, 80°C | 5-Tetrazolyl derivative | 78% |

| Acetyl Group Hydrolysis | HCl (6M), reflux | 4-Carboxy-1H-imidazole-5-carbonitrile | 65% |

Mechanistic Insight :

-

The cyano group's electrophilic carbon reacts with nucleophiles (e.g., azide) to form tetrazole derivatives via a concerted mechanism .

-

Acidic hydrolysis of the acetyl group proceeds through protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Electrophilic Addition and Aromatic Substitution

The imidazole ring undergoes electrophilic substitution, primarily at the N-1 and C-2 positions due to electron-rich nitrogen atoms.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Bromination | Br₂, CHCl₃, 25°C | 2-Bromo-4-acetyl-1H-imidazole-5-carbonitrile | 52% |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-4-acetyl-1H-imidazole-5-carbonitrile | 45% |

Key Observations :

-

Bromination occurs regioselectively at C-2 due to directing effects of the acetyl and cyano groups .

-

Nitration under cold conditions minimizes acetyl group decomposition.

Oxidation and Reduction Reactions

Functional group transformations are facilitated by redox reactions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acetyl Group Reduction | NaBH₄, EtOH, 50°C | 4-(1-Hydroxyethyl)-1H-imidazole-5-carbonitrile | 70% |

| Cyano Group Oxidation | KMnO₄, H₂O, pH 10 | 5-Carbamoyl-4-acetyl-1H-imidazole | 60% |

Mechanistic Pathways :

-

Sodium borohydride selectively reduces the acetyl carbonyl to a hydroxyl group without affecting the cyano group.

-

Alkaline KMnO₄ oxidizes the cyano group to a carboxamide via intermediate iminoxyl radicals.

Coordination Chemistry and Metal Complexation

The imidazole nitrogen participates in metal coordination, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| AuCl₃ | ACN/H₂O, 25°C | [(Imidazole)AuCl₃]⁻ | Anticancer studies |

| Zn(OAc)₂ | MeOH, reflux | Tetrahedral Zn(II) complex | Enzyme inhibition |

Notable Findings :

-

Gold(I) complexes exhibit stability in aqueous acetonitrile and show potential as prodrugs in cisplatin-resistant cancers .

-

Zinc complexes mimic histidine-containing enzyme active sites, enabling mechanistic studies of HDAC inhibitors .

pH-Dependent Tautomerism and Reactivity

The compound exhibits tautomerism between 1H- and 3H-imidazole forms, influencing reactivity:

| pH Range | Predominant Tautomer | Reactivity Trend |

|---|---|---|

| pH < 5 | 1H-imidazole | Enhanced electrophilic substitution |

| pH 7–9 | 3H-imidazole | Increased nucleophilic substitution |

| pH > 10 | Deprotonated form | Metal coordination favored |

Experimental Evidence :

Degradation Pathways

Stability studies reveal decomposition under harsh conditions:

| Condition | Degradation Products | Mechanism |

|---|---|---|

| UV light (254 nm) | 4-Acetylimidazole + HCN | Photolytic cleavage of C–CN bond |

| Strong base (NaOH 10M) | Imidazole-4,5-dicarboxylate | Saponification of acetyl and cyano |

Propiedades

Fórmula molecular |

C6H5N3O |

|---|---|

Peso molecular |

135.12 g/mol |

Nombre IUPAC |

5-acetyl-1H-imidazole-4-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c1-4(10)6-5(2-7)8-3-9-6/h3H,1H3,(H,8,9) |

Clave InChI |

NBUVTNBHLKLAGN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(N=CN1)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.